molecular formula C7H8ClN3O3 B3250546 Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate CAS No. 2038-34-8

Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate

Cat. No.: B3250546
CAS No.: 2038-34-8
M. Wt: 217.61 g/mol
InChI Key: YQPDPGXTAPJSAW-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate is a heterocyclic compound featuring a pyrazine core substituted with amino, chloro, methoxy, and methyl carboxylate groups. The methoxy group at position 5 distinguishes it from hydroxy- or anilino-substituted analogs, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-13-6-4(8)10-3(5(9)11-6)7(12)14-2/h1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPDPGXTAPJSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(N=C1Cl)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and 1,2-diketones.

    Substitution Reactions: The introduction of the amino, chloro, and methoxy groups can be achieved through substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in dechlorinated derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Dechlorinated derivatives.

    Substitution Products: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate and related pyrazine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound 3-NH₂, 6-Cl, 5-OCH₃, 2-COOCH₃ C₇H₇ClN₃O₃ ~217.6* Not explicitly reported; inferred from analogs -
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate 3-NH₂, 6-Cl, 5-OH, 2-COOCH₃ C₆H₆ClN₃O₃ 203.58 Higher H-bonding capacity (OH donor/acceptor)
Methyl 3-amino-5-anilino-6-chloro-2-pyrazinecarboxylate 3-NH₂, 5-NHPh, 6-Cl, 2-COOCH₃ C₁₂H₁₁ClN₄O₂ 278.696 Increased lipophilicity (aryl substituent)
Methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate 3-NH₂, 6-Cl, 5-piperazinyl, 2-COOCH₃ C₁₂H₁₈ClN₅O₂ 299.76 Enhanced solubility (polar piperazinyl group)
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide 5-t-Bu, 6-Cl, 2-CONH(aryl) C₁₅H₁₆BrClN₃O₂ 385.67 Antimycobacterial activity (IC₅₀ = 41.9 µM)
Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate 3-NH₂, 5-Cl, 6-Cl, 2-COOCH₂CH₃ C₇H₇Cl₂N₃O₂ 236.06 Higher lipophilicity (two Cl groups)

*Calculated based on ’s hydroxy analog (C₆H₆ClN₃O₃, 203.58 g/mol) with substitution of OH → OCH₃.

Substituent Effects on Physicochemical Properties

  • Methoxy vs. This likely decreases aqueous solubility but improves metabolic stability by reducing susceptibility to oxidative or hydrolytic degradation .
  • Methoxy vs. Anilino (Position 5): Replacement of methoxy with anilino (NHPh) in ’s compound increases molecular weight and lipophilicity (ClogP ≈ 2.5 vs.
  • Methoxy vs.

Biological Activity

Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C7H8ClN3O3C_7H_8ClN_3O_3. The presence of an amino group enhances its biological activity, while the methoxy and chloro substituents contribute to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for further research.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes like CYP1A2, which are crucial in drug metabolism.
  • Receptor Binding : Its structural similarity to biologically active molecules suggests that it may bind to specific receptors, modulating their activity through hydrogen bonding and electrostatic interactions.

Anticancer Properties

Recent studies have investigated the compound's anticancer potential. In vitro evaluations demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma. For instance, lethal concentrations (LC50) were found to be significantly lower than those of established chemotherapeutic agents, indicating its potential as a novel anticancer agent .

Cell LineLC50 (nM)Comparison with Compound 3
BE (Neuroblastoma)18.9>15x lower
U87 (Glioblastoma)200>15x lower

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies indicate that it may possess antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents.

Case Studies

  • Anticancer Study : A study assessed the cytotoxic effects of this compound on glioblastoma cells. The results indicated a significant arrest in the G2/M phase of the cell cycle, suggesting that the compound effectively inhibits cell proliferation through mitotic arrest .
  • Enzyme Interaction Study : Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it inhibits CYP1A2 activity, which is critical in drug metabolism. This interaction underscores the importance of evaluating drug-drug interactions during therapeutic applications.

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds based on their biological activities and chemical structures.

Compound NameMolecular FormulaUnique Features
This compoundC7H8ClN3O3Contains an amino group enhancing biological activity
Methyl 6-chloropyrazine-2-carboxylateC6H5ClN2O2Lacks methoxy substitution; simpler structure
Methyl 3-chloro-5-methoxy-pyrazine-2-carboxylateC7H7ClN2O3Different substitution pattern affecting reactivity

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step routes involving halogenation, nucleophilic substitution, and esterification. For example:

Chlorination : Start with a methyl pyrazine carboxylate precursor (e.g., methyl 5-methoxypyrazine-2-carboxylate) and introduce chlorine at position 6 using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) under reflux conditions .

Amination : Introduce the amino group at position 3 via nucleophilic substitution with ammonia or hexamethylene tetramine in polar aprotic solvents (e.g., DMF) at 60–80°C .

Esterification : Maintain the methyl ester group at position 2 by avoiding hydrolysis during acidic/basic conditions.

  • Critical Factors : Temperature, solvent polarity (e.g., DMF vs. chloroform), and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly impact regioselectivity and yield. For instance, excess ammonia may lead to over-substitution .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy at C5 vs. chloro at C6). Aromatic protons in pyrazine rings typically appear at δ 8.5–9.5 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₇H₇ClN₃O₃; theoretical ~232.02 g/mol) and fragments (e.g., loss of –OCH₃ or –Cl groups).
  • X-ray Crystallography : SHELXL is ideal for resolving ambiguities in substituent positions and hydrogen bonding (e.g., amino group interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Test the compound across a wide concentration range (nM to μM) to identify non-linear effects.
  • Target Validation : Use CRISPR/Cas9 knockouts of suspected targets (e.g., NMDA receptors) to confirm specificity .
  • Metabolite Screening : LC-MS/MS can detect active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Q. What strategies optimize regioselectivity during halogenation/amination of the pyrazine ring?

  • Methodology :

  • Directing Groups : Use electron-withdrawing groups (e.g., methoxy at C5) to direct electrophilic substitution to C6 .
  • Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc during chlorination to prevent side reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How can reaction byproducts (e.g., di-substituted isomers) be minimized during synthesis?

  • Methodology :

  • Stepwise Halogenation : Sequential addition of Cl and Br (if applicable) with intermediate purification via silica gel chromatography (20% EtOAc/hexane) .
  • Kinetic Control : Lower temperatures (0–25°C) favor mono-substitution by slowing reaction rates .
  • HPLC Monitoring : Track reaction progress in real-time to isolate the desired product before side reactions dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate

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